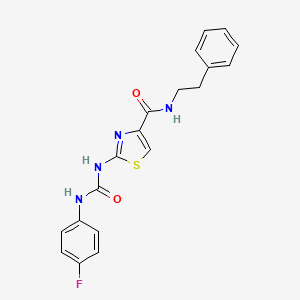

2-(3-(4-fluorophenyl)ureido)-N-phenethylthiazole-4-carboxamide

Descripción

2-(3-(4-Fluorophenyl)ureido)-N-phenethylthiazole-4-carboxamide is a thiazole-based compound featuring a fluorophenyl-ureido moiety and a phenethyl carboxamide side chain. The fluorophenyl group is a critical structural element, often enhancing binding affinity and metabolic stability in pharmaceuticals. The phenethyl group may contribute to lipophilicity, influencing bioavailability and membrane permeability.

Propiedades

IUPAC Name |

2-[(4-fluorophenyl)carbamoylamino]-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S/c20-14-6-8-15(9-7-14)22-18(26)24-19-23-16(12-27-19)17(25)21-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOALQUTJSOBRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)ureido)-N-phenethylthiazole-4-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction, where a phenethyl halide reacts with the thiazole intermediate.

Formation of the Fluorophenylurea Moiety: This step involves the reaction of 4-fluoroaniline with an isocyanate derivative to form the fluorophenylurea group.

Coupling Reaction: The final step is the coupling of the fluorophenylurea intermediate with the phenethylthiazole intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the urea moiety, potentially converting it to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities, which can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including 2-(3-(4-fluorophenyl)ureido)-N-phenethylthiazole-4-carboxamide, show significant antimicrobial properties. The presence of the fluorine atom in the phenyl ring enhances the compound's effectiveness against various bacterial strains.

Anticancer Properties

Studies have demonstrated that thiazole derivatives possess cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound were evaluated for their ability to inhibit cell proliferation in human cancer cell lines such as HeLa and MCF-7. The results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

Anti-inflammatory Effects

The compound's structural features allow it to interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions characterized by chronic inflammation.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent functionalization with the ureido and phenethyl groups.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and binding affinity to biological targets.

- Ureido Linkage : The ureido group contributes to improved solubility and bioavailability.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of structurally related thiazole compounds against Staphylococcus aureus and Escherichia coli. The introduction of a fluorine atom significantly increased antibacterial potency, highlighting the importance of structural modifications in enhancing activity.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving various cancer cell lines, one derivative showed a 70% reduction in viability at a concentration of 50 µM. This finding underscores the potential of thiazole derivatives as leads for anticancer drug development.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Selective cytotoxicity in HeLa cells | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Table 2: Synthesis Pathways

| Step | Description |

|---|---|

| Step 1 | Formation of thiazole ring |

| Step 2 | Ureido group attachment |

| Step 3 | Phenethyl group incorporation |

Mecanismo De Acción

The mechanism of action of 2-(3-(4-fluorophenyl)ureido)-N-phenethylthiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenylurea moiety is known to form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiazole ring can also participate in π-π interactions, further stabilizing the compound-enzyme complex. These interactions disrupt normal enzyme function, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Substituent Effects on Molecular Weight and Yield

Methyl 2-(3-(4-Fluorophenyl)ureido)acetate (17b)

- Molecular Formula : C₉H₉FN₂O₃

- Molecular Weight : 227.1 g/mol (ESI-MS)

- Yield : 77.8%

This simpler ureido-acetate derivative lacks the thiazole and phenethyl groups but shares the fluorophenyl-ureido motif. Its lower molecular weight and moderate yield highlight the impact of structural complexity on synthetic efficiency .

Thiazole-Based Analogues

- N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Molecular Formula: C₁₄H₇F₂N₃O₃S₂ Purity: 99.05% This nitrothiophene-carboxamide derivative demonstrates high purity, suggesting optimized synthesis protocols. The difluorophenyl substituent may enhance electronic effects compared to mono-fluorinated analogues .

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

- Fluorophenyl Substituents : The 4-fluorophenyl group is a common feature across analogues, likely improving metabolic stability and target binding. Difluorophenyl variants () may offer enhanced electronic effects .

- Structural variations (e.g., nitrothiophene in ) modulate electronic properties .

- Synthetic Efficiency : Ureido-acetates () achieve moderate yields due to simpler structures, whereas complex thiazole derivatives require advanced purification (e.g., column chromatography) to attain high purity .

- Crystallinity and Conformation : Isostructural compounds () exhibit planar conformations with fluorophenyl groups influencing packing and stability, a consideration for solid-state formulations .

Actividad Biológica

2-(3-(4-fluorophenyl)ureido)-N-phenethylthiazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a carboxamide group, and a fluorophenyl moiety, which contribute to its biological properties. The structural formula can be represented as follows:

Research indicates that this compound may modulate lipid metabolism by influencing the activity of stearoyl-CoA desaturase (SCD). This modulation is significant in the context of treating dyslipidemia and associated disorders such as obesity and cardiovascular diseases .

Biological Activity Overview

Pharmacological Effects:

- Lipid Regulation: The compound has been shown to effectively reduce triglyceride and cholesterol levels in animal models, indicating its potential for treating hyperlipidemia .

- Antidiabetic Potential: It may also play a role in managing diabetes by improving insulin sensitivity and glucose tolerance .

- Psychostimulant Abuse Treatment: Preliminary studies suggest that derivatives of this compound could serve as atypical dopamine transporter inhibitors, offering therapeutic potential for psychostimulant abuse .

Summary of Biological Activities

Case Studies

-

Lipid Regulation Study:

A study conducted on cholesterol-fed hamsters demonstrated that this compound significantly reduced total plasma cholesterol levels with an effective dose (ED50) of 0.04 mg/kg/day. This highlights its efficacy as a lipid-lowering agent . -

Diabetes Management:

In diabetic rat models, the compound improved glucose tolerance significantly compared to control groups, suggesting a mechanism that enhances insulin sensitivity through modulation of lipid metabolism pathways . -

Psychostimulant Use Disorders:

A series of derivatives were tested for their ability to inhibit dopamine transporters (DAT). One derivative showed improved binding affinity and reduced reinforcing effects of cocaine in preclinical models, indicating potential for treating stimulant use disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.